molecular formula C17H15ClN2S B7681101 N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B7681101
M. Wt: 314.8 g/mol
InChI Key: RIYIUIYFJFEPAS-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For example, 4-chlorophenacyl bromide can react with thiourea to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. The 4-(4-chlorophenyl)-1,3-thiazole-2-amine can be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield N-benzyl-4-(4-chlorophenyl)-1,3-thiazole-2-amine.

    Methylation: The final step involves the methylation of the thiazole ring. This can be achieved by reacting the intermediate compound with methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to the formation of dihydrothiazole or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrothiazole or dechlorinated products.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Drug Development: It is being investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

    N-benzyl-4-(4-chlorophenyl)-1,3-thiazole-2-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine: Contains a fluorine atom instead of chlorine, which can influence its electronic properties and interactions with molecular targets.

    N-benzyl-4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine:

Uniqueness: N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial activity, while the benzyl and methyl groups contribute to its stability and reactivity.

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-12-16(14-7-9-15(18)10-8-14)20-17(21-12)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYIUIYFJFEPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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